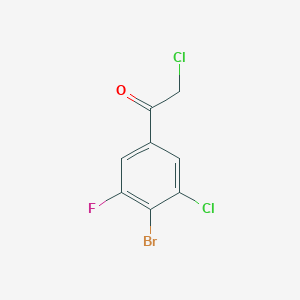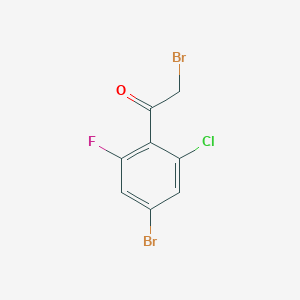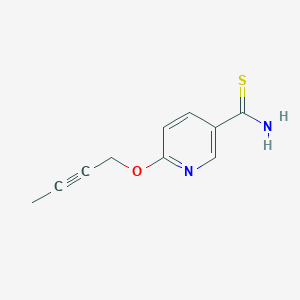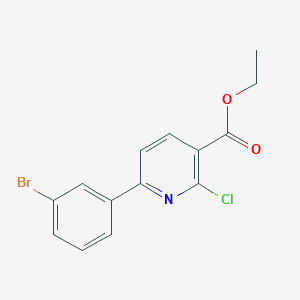
4'-Bromo-3'-chloro-5'-fluorophenacyl chloride
Übersicht
Beschreibung
4-Bromo-3'-chloro-5'-fluorophenacyl chloride (4-Br-3'-Cl-5'-FPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenacyl halide family of compounds, which contain a carbon-halide bond with a halogen atom attached to the carbon. 4-Br-3'-Cl-5'-FPC has been used in a variety of biochemical and physiological research studies due to its ability to interact with proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
4-Br-3'-Cl-5'-FPC has been used in a variety of scientific research applications. It has been used as a substrate in enzyme inhibition studies, as a fluorescent probe for protein-ligand binding studies, and as a reagent for peptide synthesis. It has also been used in studies of protein-protein interactions and as a substrate for protein kinase assays.
Wirkmechanismus
4-Br-3'-Cl-5'-FPC interacts with proteins and other biomolecules through a process known as halogen bonding. Halogen bonding is a non-covalent interaction in which the halogen atom of the compound forms a weak bond with an electron-rich atom of the biomolecule. This interaction can be used to inhibit or activate enzymatic reactions, as well as to modulate the activity of proteins.
Biochemical and Physiological Effects
4-Br-3'-Cl-5'-FPC has been used in studies of its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including protein kinases, and to modulate the activity of proteins involved in signal transduction pathways. It has also been found to interact with DNA and RNA, and to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Br-3'-Cl-5'-FPC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also highly soluble in water, making it easy to use in aqueous solutions. However, 4-Br-3'-Cl-5'-FPC has several limitations as well. It has a low solubility in organic solvents, and it is highly reactive, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-Br-3'-Cl-5'-FPC. It could be used in the development of new drugs and therapies, as well as in the design of new fluorescent probes for imaging and diagnostic applications. It could also be used in the study of protein-protein interactions and the regulation of gene expression. Additionally, 4-Br-3'-Cl-5'-FPC could be used in the development of new methods for peptide synthesis and the study of enzyme inhibition.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREJJYQJWBWRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1411071.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)



![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)
![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)


